Home > Products > Screening Compounds P60761 > Sitagliptin-d4 Phosphate
Sitagliptin-d4 Phosphate - 1432063-88-1

Sitagliptin-d4 Phosphate

Catalog Number: EVT-1751813
CAS Number: 1432063-88-1
Molecular Formula: C16H17F6N5O5P
Molecular Weight: 508.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A trizolopyrazine dipeptidyl peptidase IV inhibitor. It has recently been approved for the therapy of type II diabetes.

Sitagliptin Phosphate Monohydrate

Compound Description: Sitagliptin phosphate monohydrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which in turn increase insulin secretion and decrease glucagon secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP)

Compound Description: NTTP is an N-nitrosamine impurity identified in sitagliptin phosphate monohydrate active pharmaceutical ingredient. [] The presence of this impurity is concerning due to the potential carcinogenicity of N-nitrosamines.

(R)-3-(t-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid

Compound Description: This compound is a key chiral intermediate in the synthesis of sitagliptin phosphate. [] The t-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during synthesis.

1-{3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo-[4,3-a]pyrazin-7(8H)-yl}-4-(2,4,5-trifluorophenyl)butane-1,3-dione

Compound Description: This compound serves as a starting material in a specific synthetic route for sitagliptin phosphate. []

Compound Description: These are three distinct impurities found in sitagliptin phosphate crude medicines. [] While the specific structures are not disclosed in the provided abstract, they are likely related to the synthesis or degradation pathways of sitagliptin phosphate.

Overview

Sitagliptin-d4 Phosphate is a deuterated form of the pharmaceutical compound Sitagliptin, which is primarily used in the treatment of Type II diabetes. This compound is notable for its role as a dipeptidyl peptidase 4 inhibitor, which helps to regulate blood sugar levels by enhancing the body's natural incretin hormones. The deuterated version, Sitagliptin-d4 Phosphate, is particularly useful in metabolic studies and pharmacokinetic research due to its isotopic labeling.

Source and Classification

Sitagliptin-d4 Phosphate is classified under the category of antidiabetic agents, specifically as a Dipeptidyl Peptidase-4 inhibitor. Its chemical structure can be denoted by the formula C16H17F6N5O5PC_{16}H_{17}F_{6}N_{5}O_{5}P and it has a CAS number of 1432063-88-1. The compound is derived from Sitagliptin through a synthetic process that incorporates deuterium atoms, enhancing its utility in scientific research .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sitagliptin-d4 Phosphate involves several key steps that utilize deuterated precursors. One notable method includes an eight-step process starting with hydrazine hydrate and employing ethylene-D4 as a deuterium source. The synthesis pathway typically includes:

  1. Aminolysis Reaction: Hydrazine hydrate reacts with trifluoroacetic acid ethyl ester to produce trifluoroacetic acid acethydrazide.
  2. Formation of Intermediates: The intermediate undergoes further reactions with chloroacetyl chloride to yield specific hydrazides.
  3. Ring Closure Reaction: Utilizing phosphorus oxychloride, a ring closure reaction forms oxadiazole derivatives.
  4. Final Steps: Subsequent reactions lead to the formation of Sitagliptin-d4 Phosphate with high purity (over 98%) and yield (up to 70%) .
Molecular Structure Analysis

Structure and Data

The molecular structure of Sitagliptin-d4 Phosphate features several functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:

  • Chemical Formula: C16H17F6N5O5PC_{16}H_{17}F_{6}N_{5}O_{5}P
  • Molecular Weight: Approximately 509.33 g/mol
  • Structural Features: The molecule contains multiple fluorine atoms, nitrogen atoms in the form of amines, and a phosphate group, which are critical for its biological function .
Chemical Reactions Analysis

Reactions and Technical Details

Sitagliptin-d4 Phosphate primarily functions through competitive inhibition of dipeptidyl peptidase 4, an enzyme that inactivates incretin hormones such as GLP-1 (glucagon-like peptide-1). This inhibition leads to:

  • Increased insulin secretion from pancreatic beta cells.
  • Decreased glucagon release from alpha cells.
  • Enhanced glucose-dependent insulin secretion .

The compound's reactivity profile allows for various modifications that can be utilized in drug development and metabolic studies.

Mechanism of Action

Process and Data

The mechanism of action for Sitagliptin-d4 Phosphate involves its interaction with the active site of dipeptidyl peptidase 4. By inhibiting this enzyme, the compound prolongs the action of incretin hormones, thereby:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sitagliptin-d4 Phosphate exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels .

These properties are crucial for its formulation into pharmaceutical products.

Applications

Scientific Uses

Sitagliptin-d4 Phosphate serves multiple roles in scientific research:

  • Metabolic Studies: Used extensively in pharmacokinetic studies to trace metabolic pathways due to its deuterated nature.
  • Drug Development: Assists in understanding the pharmacodynamics of Dipeptidyl Peptidase-4 inhibitors.
  • Clinical Research: Employed in clinical trials to evaluate new formulations or combinations with other antidiabetic agents .
Isotopic Labeling and Pharmacokinetic Tracer Applications

Role of Deuterium Substitution in Metabolic Stability Studies

Deuterium labeling, exemplified by the strategic replacement of four hydrogen atoms with deuterium at specific molecular positions in Sitagliptin-d4 phosphate (CAS 1432063-88-1), serves as a powerful tool for enhancing metabolic stability without altering pharmacological activity. This stable isotope-labeled analog of sitagliptin phosphate features deuterium atoms incorporated at the 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl-5,5,6,6 positions, which are sites vulnerable to oxidative metabolism in the parent molecule [1] [7]. The carbon-deuterium (C-D) bonds in these positions exhibit greater bond strength (approximately 1-5 kcal/mol higher) compared to carbon-hydrogen (C-H) bonds, resulting in a characteristic kinetic isotope effect (KIE) that slows the rate of oxidative metabolism catalyzed by cytochrome P450 enzymes [5] [7].

The primary pharmacokinetic advantage observed with deuterium substitution in sitagliptin manifests as reduced first-pass metabolism and extended elimination half-life. While non-deuterated sitagliptin undergoes significant hepatic oxidation via CYP3A4 and CYP2C8 isoenzymes [8], the deuterated analog demonstrates increased resistance to these metabolic pathways. This property makes Sitagliptin-d4 phosphate particularly valuable for long-duration pharmacokinetic studies requiring sustained plasma exposure. Crucially, deuterium substitution maintains the molecular geometry and electronic properties of the original compound, preserving its high binding affinity for dipeptidyl peptidase-4 (DPP-4), with both compounds exhibiting identical IC₅₀ values of 19 nM in Caco-2 cell extracts [1] [6].

Table 1: Comparative Metabolic Stability Parameters of Sitagliptin and Sitagliptin-d4 Phosphate

ParameterSitagliptin PhosphateSitagliptin-d4 PhosphateSignificance
Primary Metabolic RouteCYP3A4/CYP2C8 oxidationReduced oxidative metabolismDeuterium isotope effect
In Vitro Half-life8-14 hoursIncreased by ~20-30%Enhanced metabolic stability
Renal Clearance388 mL/minUnchangedComparable elimination mechanisms
DPP-4 Inhibition (IC₅₀)19 nM19 nMIdentical pharmacological activity

The strategic incorporation of deuterium transforms Sitagliptin-d4 phosphate into an essential probe for investigating metabolic stability phenomena while maintaining the pharmacodynamic profile of the original therapeutic agent. This molecular engineering approach provides researchers with a sophisticated means to delineate the relative contributions of metabolic pathways versus renal excretion in sitagliptin's overall clearance profile [5] [7].

Quantitative LC-MS/MS Methodologies for Isotopologue Detection

Sitagliptin-d4 phosphate serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior to unlabeled sitagliptin combined with a predictable mass difference that enables precise mass spectrometric differentiation. The deuterium labeling creates a 4 Da mass shift that effectively separates the labeled compound (m/z 509.33) from its non-deuterated counterpart (m/z 505.33) in mass analyzers while maintaining virtually identical chromatographic retention times and ionization efficiencies [3] [6]. This property is exploited in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies to achieve highly accurate quantification of sitagliptin in complex biological matrices such as plasma, serum, and urine.

A validated LC-MS/MS approach for sitagliptin quantification typically involves solid-phase extraction of plasma samples followed by chromatographic separation using reversed-phase C18 columns with mobile phases consisting of methanol or acetonitrile modified with ammonium formate or acetate buffers [4]. The deuterated internal standard compensates for matrix effects and recovery variations during sample preparation, significantly enhancing analytical precision. The mass transitions monitored for quantification are typically m/z 408.2 → 174.2 for sitagliptin and m/z 412.2 → 178.2 for Sitagliptin-d4 phosphate, corresponding to the cleavages of the parent ions into characteristic product ions [4].

Table 2: Validation Parameters for a Representative LC-MS/MS Method Using Sitagliptin-d4 Phosphate as Internal Standard

Validation ParameterPerformance CharacteristicsImpact of Deuterated IS
Accuracy98.2-102.7%Corrects for ionization suppression
Precision (CV%)Intra-day: <3.8%; Inter-day: <5.2%Minimizes analytical variability
Linearity Range2-1000 ng/mLMaintains consistency across concentrations
Extraction Recovery95.3±3.1%Compensates for sample preparation losses
Matrix Effect2.8-5.1% (CV)Normalizes ion suppression/enhancement

The implementation of Sitagliptin-d4 phosphate as an internal standard in bioequivalence studies (such as those comparing test and reference formulations of sitagliptin) has demonstrated exceptional analytical robustness, with reported inter-day precision below 5.2% coefficient of variation and accuracy ranging between 98.2-102.7% [4]. This analytical approach enables reliable pharmacokinetic assessments, including critical parameters such as AUC₀–inf, AUC₀–₄₈, and Cmax, with the deuterated standard providing the methodological rigor required to meet regulatory standards for bioanalytical method validation. The high sensitivity of these methods (lower limit of quantification typically 2 ng/mL) facilitates detailed characterization of sitagliptin's pharmacokinetic profile across various physiological conditions [3] [4].

Applications in Drug-Drug Interaction Profiling

The application of Sitagliptin-d4 phosphate in drug-drug interaction (DDI) studies represents a sophisticated approach to elucidating complex pharmacokinetic interactions without analytical interference from co-administered drugs or their metabolites. The distinct mass signature of the deuterated compound allows simultaneous administration with potential interacting drugs while enabling precise tracking of parent drug and metabolite concentrations through LC-MS/MS methodologies [5] [8]. This capability is particularly valuable given sitagliptin's metabolic profile, which involves multiple elimination pathways including renal excretion (≈87% unchanged) and hepatic metabolism (≈13%) primarily mediated by CYP3A4 and CYP2C8 enzymes [8].

Comprehensive DDI profiling using Sitagliptin-d4 phosphate has confirmed sitagliptin's low interaction potential with commonly co-prescribed medications. Population pharmacokinetic analyses of phase I and IIb clinical trial data encompassing 83 concurrent medications demonstrated no clinically significant interactions when sitagliptin was administered with metformin, sulfonylureas, thiazolidinediones, statins, or antihypertensive agents [8]. This lack of interaction is mechanistically explained by sitagliptin's minimal CYP inhibition or induction potential and its limited plasma protein binding (≈38%), reducing displacement interactions [8]. The deuterated analog has been instrumental in validating these observations through highly sensitive mass spectrometric methods capable of detecting even minor changes in sitagliptin's pharmacokinetic parameters during polypharmacy scenarios.

Table 3: CYP Isoform Interaction Profile Assessed Using Sitagliptin-d4 Phosphate

CYP IsoformInteraction PotentialEffect on Sitagliptin ExposureClinical Significance
CYP3A4Weak substrateAUC change: -11% to +19%Not clinically relevant
CYP2C8Minor substrateNo significant changeUnlikely to require dose adjustment
CYP2C9No interactionNo changeSafe with warfarin therapy
CYP2D6No interactionNo changeSafe with CYP2D6 substrates
CYP1A2No interactionNo changeNo dose adjustment needed

A notable exception identified using isotopic tracer techniques involves digoxin, where Sitagliptin-d4 phosphate studies revealed a modest increase in digoxin AUC(0-24) of 11-18% [8]. This interaction was mechanistically attributed to sitagliptin's potential inhibition of P-glycoprotein-mediated digoxin transport rather than CYP-mediated metabolism. The deuterated tracer enabled precise quantification of this interaction by eliminating analytical interference from digoxin and its metabolites. Such findings demonstrate how Sitagliptin-d4 phosphate serves as an indispensable tool for comprehensive DDI risk assessment, providing data critical to establishing evidence-based co-prescription guidelines for diabetic patients requiring multi-drug regimens [5] [8].

Properties

CAS Number

1432063-88-1

Product Name

Sitagliptin-d4 Phosphate

Molecular Formula

C16H17F6N5O5P

Molecular Weight

508.33 g/mol

InChI

InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;;

InChI Key

CUFRPSLDGPIQBE-JBNLRCFGSA-N

SMILES

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O

Canonical SMILES

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O

Isomeric SMILES

[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.